5-Bromopyrazine-2-sulfinic acid
Description
5-Bromopyrazine-2-sulfinic acid is a halogenated pyrazine derivative characterized by a sulfinic acid (-SO2H) functional group at the 2-position and a bromine atom at the 5-position of the pyrazine ring. Pyrazine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and electronic properties .
Properties
Molecular Formula |
C4H3BrN2O2S |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5-bromopyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
VFNWDHPDSWZHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazine-2-sulfinic acid typically involves the bromination of pyrazine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as dichloromethane. The sulfinic acid group can be introduced through sulfonation reactions using reagents like sulfur dioxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of 5-Bromopyrazine-2-sulfinic acid often involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Pyrazine-2-sulfonic acid.
Reduction: Pyrazine-2-sulfinic acid.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromopyrazine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Bromopyrazine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The bromine atom and sulfinic acid group can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Acidity : The sulfinic acid group (-SO2H) in 5-bromopyrazine-2-sulfinic acid is more acidic than carboxylic acid (-COOH) due to the stabilization of the conjugate base by resonance .
- Lipophilicity : Bromine and trifluoromethylsulfanyl groups enhance lipophilicity, favoring membrane permeability, whereas sulfinic acid increases water solubility .
- Bioactivity : Halogenated pyrazines (e.g., bromo, chloro) exhibit antimycobacterial and antifungal activities, as seen in pyrazinecarboxamides with IC50 values of ~40–50 µmol·L⁻¹ .
Antimycobacterial and Antifungal Activity
- Pyrazinecarboxamides with bromo/chloro substituents (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide) exhibit IC50 values of 41.9 µmol·L⁻¹ against Mycobacterium tuberculosis . The sulfinic acid analog may show enhanced solubility but reduced membrane penetration compared to carboxamides.
- Mechanism : Halogens enhance target binding via hydrophobic interactions, while sulfinic acid may interfere with enzyme active sites through hydrogen bonding.
Prodrug Potential
- Sulfasalazine analogs () utilize azo linkages for targeted release. A sulfinic acid moiety in 5-bromopyrazine-2-sulfinic acid might serve as a bioreducible group in prodrug designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
